3-溴喹啉-8-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromoquinoline-8-carboxylic acid is a derivative of quinoline . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various studies . For instance, one study reported the synthesis of quinoline derivatives via aniline and glycerine in the presence of a strong acid and an oxidant . Another study reported the use of enaminone as a replacement for 1,3-dicarbinols to improve the yield and practicality of the reaction .Molecular Structure Analysis

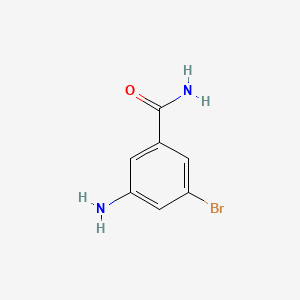

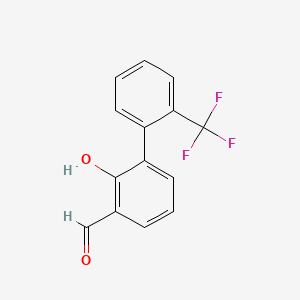

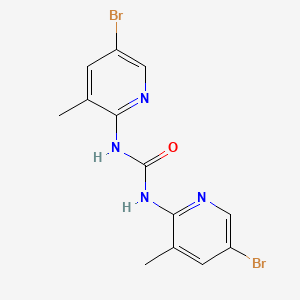

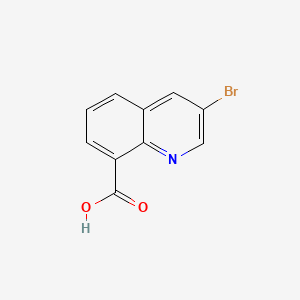

The molecular structure of 3-Bromoquinoline-8-carboxylic acid can be represented by the SMILES stringO=C(O)C1=CC2=CC=CC(Br)=C2N=C1 . Its molecular formula is C10H6BrNO2 . Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions . For example, one study reported the use of quinoline derivatives in the synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium-catalyzed coupling reaction with acrolein .Physical And Chemical Properties Analysis

3-Bromoquinoline-8-carboxylic acid is a solid compound . Its molecular weight is 252.06 .科学研究应用

光敏保护基团

溴化羟基喹啉作为光敏保护基团:一种基于 8-溴-7-羟基喹啉 (BHQ) 的羧酸新型光敏保护基团,展示出比其他已建立的保护基团更高的单光子量子效率。BHQ 对多光子诱导的光解的敏感性使其适用于体内应用,特别是因为其溶解度增加且荧光低,这有利于将生物信使进行笼装 (Fedoryak & Dore, 2002).

分析化学

用于生物羧酸的新型衍生化试剂:1-(3-氨基丙基)-3-溴喹啉溴化物 (APBQ) 已被合成,用于分析人血浆中的生物羧酸,例如胆汁酸和游离脂肪酸。APBQ 在衍生化中的效率,加上其在质谱中的特征性溴同位素模式,促进了这些酸的选择性测定 (Mochizuki et al., 2013).

有机合成方法学

钯催化的 C-H 键芳基化和烷基化:使用乙酸钯与 8-氨基喹啉辅助剂结合,可以对羧酸衍生物中的 sp^2 和 sp^3 C-H 键进行直接芳基化和烷基化。该方法展示了钯催化反应在通过 C-H 键活化对胺和羧酸衍生物进行功能化的多功能性 (Nadres et al., 2013).

酶抑制研究

喹啉-8-甲酰胺作为 PARP-1 抑制剂:已经合成了一系列喹啉-8-甲酰胺,旨在通过分子内氢键保持其药效团构象,并评估了它们作为聚 (ADP-核糖) 聚合酶-1 (PARP-1) 的抑制剂。该酶由于其在 DNA 修复过程中的作用而成为药物设计的目标。合成方法包括钯催化的偶联,以引入多样性并实现对 PARP-1 活性的有效抑制 (Lord et al., 2009).

作用机制

Target of Action

3-Bromoquinoline-8-carboxylic acid is a phenolic compound that has been shown to have potent antagonist activity against mineralocorticoid receptors . Mineralocorticoid receptors play a crucial role in maintaining electrolyte balance and blood pressure.

Mode of Action

The compound interacts with its target, the mineralocorticoid receptors, by binding to them and inhibiting their activity. This results in a decrease in the expression of genes regulated by these receptors, leading to a reduction in the production of proteins involved in electrolyte balance and blood pressure regulation .

Biochemical Pathways

The primary biochemical pathway affected by 3-Bromoquinoline-8-carboxylic acid is the mineralocorticoid signaling pathway. By acting as an antagonist to the mineralocorticoid receptors, it disrupts the normal functioning of this pathway, leading to downstream effects such as altered electrolyte balance and blood pressure regulation .

Pharmacokinetics

Like other quinoline derivatives, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Bromoquinoline-8-carboxylic acid’s action include a decrease in the expression of genes regulated by mineralocorticoid receptors and a subsequent reduction in the production of proteins involved in electrolyte balance and blood pressure regulation .

安全和危害

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential in drug discovery and play a major role in medicinal chemistry . Therefore, future research could focus on exploring new synthesis methods and applications of quinoline derivatives .

属性

IUPAC Name |

3-bromoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAKYYQAYNQGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712408 |

Source

|

| Record name | 3-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoquinoline-8-carboxylic acid | |

CAS RN |

1315366-78-9 |

Source

|

| Record name | 3-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)

![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)